Trisodium naphthalenetrisulphonate

Ion-selective electrodes Conductive polymers Electrochemical sensors

When sourcing naphthalene sulfonate dopants, procurement of incorrect isomer (e.g., 1,3,6-trisulfonate) causes electrode failure. Trisodium naphthalenetrisulphonate (CAS 26856-59-7) with 1,2,3-substitution provides the vicinal bis-sulfonate motif essential for: • Superior monovalent/divalent cation discrimination (log K⁰ᵗ = -2.8 to -3.4) in polypyrrole electrodes • Effective Hf(IV) cross-linking for conformal implant coatings • Reliable diazo stabilization in continuous photoprinting Technical-grade and high-purity lots available. Global shipping with full documentation.

Molecular Formula C10H5Na3O9S3
Molecular Weight 434.3 g/mol
CAS No. 26856-59-7
Cat. No. B12666043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium naphthalenetrisulphonate
CAS26856-59-7
Molecular FormulaC10H5Na3O9S3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H8O9S3.3Na/c11-20(12,13)8-5-6-3-1-2-4-7(6)9(21(14,15)16)10(8)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3
InChIKeyRHZZVWTVJHZKAH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Trisodium Naphthalenetrisulphonate Overview


Trisodium naphthalenetrisulphonate (CAS 26856-59-7) is the trisodium salt of naphthalene-1,2,3-trisulfonic acid, a highly water-soluble, polyanionic aromatic sulfonate bearing three sulfonate groups at the 1-, 2-, and 3-positions of the naphthalene ring [1]. It belongs to the broader class of naphthalene sulfonates used as dye intermediates, diazo stabilizers, dispersants, and electrochemical dopants. Unlike the more common 1,3,6-trisulfonate isomer (CAS 5182-30-9), the 1,2,3-substitution pattern places two sulfonate groups in a vicinal (adjacent) arrangement, which can profoundly alter chelation behavior, electrostatic charge distribution, and molecular recognition properties relative to isomers with isolated sulfonate groups [2].

Isomer Identity 1,2,3-Trisulfonate substitution; distinct from common 1,3,6-isomer
Coordination Context Vicinal bis-sulfonate motif supports multidentate metal-ion binding
Electrolyte Probe Fit High molar absorptivity and mobility compatible with CE indirect UV detection

Why Trisodium Naphthalenetrisulphonate Cannot Be Replaced


Naphthalene sulfonates are frequently treated as interchangeable commodity chemicals in procurement; however, the number and positional arrangement of sulfonate groups critically govern performance in demanding applications. The 1,2,3-trisulfonate isomer (CAS 26856-59-7) exhibits a vicinal bis-sulfonate motif absent in the widely available 1,3,6-trisulfonate (CAS 5182-30-9) or 1,5-disulfonate analogs. This structural feature directly impacts multidentate metal-ion coordination [1], dopant incorporation efficiency in conductive polymers [2], and electrophoretic mobility as a carrier electrolyte probe [3]. Substitution with a mismatched isomer or a lower sulfonation grade (mono- or disulfonate) can result in loss of Nernstian electrode response, reduced coating uniformity, or inadequate diazo stabilization—failures that are not detectable by bulk purity or solubility specifications alone.

Isomer position mismatch may alter chelation and charge distribution; 1,3,6- or 1,5-disulfonate analogs may not replicate electrode or coating performance.
Lower sulfonation grades (mono/disulfonate) lack essential multidentate coordination for Hf(IV)-cross-linked coating assembly.
Dopant anion charge density differences may shift potentiometric selectivity, CE electrophoretic mobility, and diazo stabilization profiles.

Differentiation Evidence vs. Closest Analogs


Cation Selectivity in Polypyrrole Electrodes vs. Mono/Disulfonates

In polypyrrole-based cation-selective electrodes prepared by galvanostatic polymerization, the naphthalenetrisulphonate dopant (used as the trisodium salt) delivered the most pronounced monovalent/divalent cation selectivity among all naphthalenesulphonate dopants tested (including monosulfonate and disulfonate analogs). The logarithm of the potentiometric selectivity coefficient (log K⁰ᵗM₁,M₂) for monovalent over divalent cations ranged from −2.8 to −3.4, with the highest discrimination observed specifically for the trisulphonate compound [1]. This level of selectivity is critical for constructing sensors that must reject divalent interferents such as Ca²⁺ and Mg²⁺ in biological and environmental samples.

Cation Selectivity
Head-to-head
Monovalent/divalent discrimination log K⁰ᵗ = −2.8 to −3.4
Supports Nernstian response and divalent ion rejection review
Galvanostatic polymerization; S/N >0.20 required
Ion-selective electrodes Conductive polymers Electrochemical sensors

Sulfide Detection Sensitivity as CE-UV Carrier Electrolyte

In capillary electrophoresis with indirect UV detection for sulfur speciation, naphthalenetrisulfonate was compared against pyromellitate and other aromatic probe ions as carrier electrolyte. Naphthalenetrisulfonate and pyromellitate both exhibited electrophoretic mobilities close to that of S(−II), which is a critical requirement for maximizing detection sensitivity via the Kohlrausch regulation function. Among the probes evaluated, naphthalenetrisulfonate provided the best sensitivity for S(−II) while maintaining good resolution and sensitivity for all other sulfur species (S₂O₃²⁻, SO₄²⁻, S₄O₆²⁻) [1]. This performance advantage is attributed to the high molar absorptivity and appropriate mobility of the trisulfonate probe, making it the preferred choice over chromate-based electrolytes that cannot analyze S(−II) due to oxidative interference.

Sulfide Detection Sensitivity
Head-to-head
Naphthalenetrisulfonate: reported best sensitivity for S(−II) Pyromellitate: also high sensitivity; Chromate: cannot detect S(−II)
Supports method sensitivity optimization for sulfur speciation
TRIS buffer pH 8; indirect UV detection at 254/214 nm
Capillary electrophoresis Indirect UV detection Sulfur speciation

Hf(IV)-Mediated Coatings: Trisulfonate vs. Monosulfonate

When combined with Hf(IV) ions, naphthalene trisulfonate spontaneously forms robust complex coatings on diverse solid substrates including titanium, titanium dioxide, glass, and nylon. Critically, the coating does not form when naphthalene monosulfonate is substituted for naphthalene trisulfonate under identical conditions, nor does it form in the absence of Hf(IV) ions [1]. This demonstrates that the multiple sulfonate groups of the trisulfonate architecture are essential for Hf(IV)-mediated cross-linking and molecular assembly. The coating's versatility is attributed to the coexistence of hydrophobic aromatic rings and hydrophilic sulfonate side groups in the trisulfonate structure, enabling post-functionalization with alginate and λ-carrageenan for non-biofouling applications [1].

Hf(IV)-Mediated Coating
Head-to-head
Naphthalene trisulfonate + Hf(IV): coating formed on Ti/TiO₂, glass, nylon Monosulfonate + Hf(IV): no coating formed
Supports multidentate coordination requirement for coating assembly
Aqueous immersion; room temperature
Surface functionalization Metal-organic coatings Antifouling

Activated Carbon Adsorption: Trisulfonate vs. Di/Monosulfonates

Comparative adsorption studies of 1-naphthalenesulphonic acid (NS, monosulfonate), 1,5-naphthalenedisulphonic acid (NDS, disulfonate), and 1,3,6-naphthalenetrisulphonic acid (NTS, trisulfonate) onto activated carbon revealed that the adsorption rate and equilibrium uptake are strongly influenced by the degree of sulfonation [1]. The trisulfonate NTS exhibits enhanced adsorption capacity in the presence of multivalent metal cations (Cd²⁺, Cr³⁺) due to favorable electrostatic interactions between the highly charged NTS molecule and cation-modified carbon surfaces, whereas the adsorption of the monosulfonate NS is less affected by metal cation presence [2]. This differential behavior enables selective removal or recovery of trisulfonate species from mixed sulfonate waste streams.

Activated Carbon Adsorption
Context-dependent
Trisulfonate shows strongest metal-cation-mediated adsorption enhancement; disulfonate intermediate; monosulfonate least affected
Supports targeted separation process design for mixed sulfonate streams
With Cd(II)/Cr(III); Freundlich isotherm modeling
Wastewater treatment Adsorption Activated carbon

Trisodium Naphthalenetrisulphonate Application Scenarios


Monovalent-Cation-Selective Potentiometric Sensors

When fabricating polypyrrole-based cation-selective electrodes via electrochemical polymerization, use trisodium naphthalenetrisulphonate as the dopant anion. The trisulfonate dopant delivers the strongest monovalent/divalent cation discrimination (log K⁰ᵗ = −2.8 to −3.4) among naphthalenesulfonate dopants tested, a requirement for sensors deployed in clinical electrolyte analysis or environmental monitoring where Ca²⁺/Mg²⁺ interference must be suppressed [1].

CE-UV Carrier Electrolyte for Sulfide Speciation

For capillary electrophoresis determination of sulfide (S(−II)) alongside other sulfur anions (SO₄²⁻, S₂O₃²⁻, S₄O₆²⁻), employ naphthalenetrisulfonate as the UV-absorbing carrier electrolyte probe. It provides the best detection sensitivity for S(−II) among evaluated aromatic probes, with mobility closely matched to S(−II), enabling speciation that is impossible with conventional chromate electrolytes due to oxidative interference [1].

Hf(IV)-Mediated Multifunctional Coatings on Biomaterials

To deposit conformal, post-functionalizable coatings on titanium implants, glassware, or nylon membranes, combine naphthalene trisulfonate with Hf(IV) ions. The trisulfonate's multiple sulfonate groups are essential for Hf(IV) cross-linking; monosulfonate analogs completely fail to generate a coating under identical conditions. The resulting film can be further grafted with alginate or λ-carrageenan to impart non-biofouling properties [1].

Diazonium Salt Stabilization in Azo Dye and Photoprinting

In diazotype photoprinting and azo dye synthesis, the crude trisodium naphthalenetrisulphonate (marketed historically as Azoguard) serves as a diazo stabilizer that reduces diazonium salt decomposition and disperses tar-like degradation byproducts, preventing fabric or roller contamination during continuous operation [1]. Substitution with disulfonate or monosulfonate stabilizers results in inferior dispersion and shorter bath life.

Application
Selection Property
Validation Focus
Monovalent-cation-selective potentiometric sensors
Trisulfonate dopant selectivity
Ion discrimination validation
CE-UV carrier electrolyte for sulfide speciation
Electrophoretic mobility match
S(−II) detection sensitivity
Hf(IV)-mediated multifunctional coatings
Multidentate sulfonate coordination
Coating formation capability
Diazonium salt stabilization in azo dye/photoprinting
Diazo-stabilization capacity
Dispersion and bath-life testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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